Methyl 2-(2-oxopiperidin-3-yl)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-oxopiperidin-3-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-12-7(10)5-6-3-2-4-9-8(6)11/h6H,2-5H2,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIIOKDDSNXUNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCNC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Diverse Synthetic Routes to Methyl 2-(2-oxopiperidin-3-yl)acetate
The construction of the 3-substituted piperidin-2-one core can be achieved through various sophisticated strategies that aim to build molecular complexity in a controlled and efficient manner. These routes often rely on cascade or domino reactions, where multiple bond-forming events occur in a single pot, thereby increasing synthetic efficiency.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful tools for synthesizing complex molecules like piperidin-2-one derivatives from simple, readily available starting materials in a single operation. These strategies are characterized by high atom economy and procedural simplicity.
A prominent strategy for assembling the piperidin-2-one skeleton is through a Michael–Mannich cascade. This sequence typically involves an initial Michael addition of a nucleophile to an activated olefin, followed by an intramolecular Mannich reaction and subsequent lactamization to form the heterocyclic ring. These cascades can be catalyzed by organocatalysts to achieve high levels of stereocontrol.
For instance, a versatile nitro-Mannich/lactamization cascade has been developed for the direct synthesis of heavily decorated 5-nitropiperidin-2-ones. nih.govnih.gov In this process, a γ-nitro ester can react with an imine, generated in situ, to furnish the δ-lactam product as a single diastereomer in high yield. nih.gov This methodology can be integrated into a four-component one-pot reaction that combines an enantioselective Michael addition with the diastereoselective nitro-Mannich/lactamization cascade, yielding highly enantioenriched products. nih.govnih.gov
Another approach involves an organocatalytic aza-Michael/Michael cyclization cascade, which has been successfully employed to synthesize spiro-oxindole piperidin-2-one derivatives. acs.org Using a squaramide catalyst, this reaction proceeds under mild conditions to afford the desired products in excellent yields and with high stereoselectivities. acs.org
Table 1: Examples of Michael-Mannich Cascade for Piperidin-2-one Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield | Diastereomeric Ratio (d.r.) | Ref |
|---|---|---|---|---|---|
| γ-nitro ester, Allylamine (B125299), Formaldehyde (B43269) | Methanol, Reflux | 5-nitro-piperidin-2-one | 90% | Single diastereomer | nih.gov |
Pyridinium (B92312) ylides are versatile 1,3-dipoles used in various cycloaddition and cascade reactions to construct heterocyclic systems. nih.govorganic-chemistry.org Their involvement in multicomponent reactions provides a powerful route to highly functionalized molecules.
A notable example is the novel four-component diastereoselective synthesis of pyridinium salts of piperidin-2-ones. researchgate.net This Michael–Mannich cascade utilizes Michael acceptors, pyridinium ylides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source. The reaction proceeds with high stereoselectivity to produce complex piperidin-2-ones bearing a pyridinium substituent at the C3 position and containing three or four stereocenters. researchgate.net This method highlights the utility of pyridinium ylides as reactive intermediates for the rapid assembly of the piperidin-2-one core. researchgate.net
Table 2: Pyridinium Ylide-Mediated Synthesis of Substituted Piperidin-2-ones
| Reactants | Solvent | Product Type | Yield | Stereocenters Formed | Ref |
|---|---|---|---|---|---|
| Pyridinium ylide, Aromatic aldehyde, Malononitrile, Ammonium acetate | Methanol | 1-((3SR,4RS,6SR)-5,5-dicyano-2-oxo-4,6-diarylpiperidin-3-yl)pyridin-1-ium | 48–84% | Three | researchgate.net |
Domino processes, also known as cascade reactions, involve two or more sequential bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. This approach is highly efficient for constructing complex cyclic systems like the piperidin-2-one core. nih.gov
Stereoselective and Asymmetric Synthesis Strategies
Controlling the stereochemistry at the C3 position of the piperidin-2-one ring is critical for its application in medicinal chemistry. Consequently, significant research has focused on developing stereoselective and asymmetric methods to access enantiomerically pure or enriched 3-substituted piperidin-2-ones.
Many of the cascade reactions used to synthesize the piperidin-2-one core exhibit high levels of diastereoselectivity, allowing for the controlled formation of multiple contiguous stereocenters.
The nitro-Mannich/lactamization cascade is inherently stereoselective. nih.govbohrium.com For example, the reaction between a γ-nitro ester, formaldehyde, and allylamine yields the corresponding δ-lactam product as a single diastereomer. nih.gov This diastereocontrol is crucial when building complex molecular architectures. Similarly, the four-component reaction involving pyridinium ylides is reported to be highly stereoselective, affording complex piperidin-2-ones with specific relative configurations at the newly formed stereocenters. researchgate.net
Organocatalysis plays a key role in achieving high diastereoselectivity. The use of a squaramide catalyst in the aza-Michael/Michael cyclization cascade for synthesizing spiro-oxindole piperidin-2-ones resulted in products with excellent diastereomeric ratios, often exceeding 20:1. acs.org These methods provide reliable control over the relative stereochemistry of the substituents on the piperidin-2-one ring.
Table 3: Diastereoselectivity in Piperidin-2-one Synthesis
| Reaction Type | Key Reactants | Catalyst/Conditions | Diastereomeric Ratio (d.r.) | Ref |
|---|---|---|---|---|
| Nitro-Mannich/Lactamization Cascade | γ-nitro ester, Imine | Methanol, Reflux | Single diastereomer | nih.gov |
| Aza-Michael/Michael Cascade | Isatin-derived enoate, Enamide | Squaramide | >20:1 | acs.org |
Functional Group Interconversions and Derivatization Strategies
The piperidinone-acetate scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of derivatives. These transformations include reactions at the lactam nitrogen, the enolizable dicarbonyl system, and the ester moiety.
Acylation can be directed to two primary sites on the this compound molecule: the lactam nitrogen (N-acylation) and the α-carbon of the acetate group (C-acylation). The regioselectivity of this reaction is highly dependent on the reaction conditions.
N-Acylation: The secondary amide nitrogen of the piperidinone ring can be acylated using various acylating agents like acid chlorides or anhydrides. This transformation is typically performed in the presence of a base to deprotonate the amide. N-acylation is often used to install protecting groups or to introduce functional handles that can modulate the compound's properties. For instance, N-acyl-2-piperidones can undergo further transformations such as metal-free transamidation, where the N-acyl group is transferred to an external amine, demonstrating the reactivity of this position. researchgate.net
C-Acylation: The α-carbon of the acetate group is part of a β-enamino ester system, which can undergo acylation. The outcome of the reaction (N- vs. C-acylation) is influenced by factors such as the solvent, the base, and the structure of the acyl halide. researchgate.net Conditions can be established to favor the formation of pure C-acyl products, which introduces a ketone functionality at the α-carbon, transforming the substrate into a β-tricarbonyl compound. researchgate.net
| Reaction Type | Reagent/Conditions | Site of Reaction | Product Type |
| N-Acylation | Acyl Chloride, Base | Lactam Nitrogen | N-Acyl-2-piperidone |
| C-Acylation | Acyl Halide, specific base/solvent | α-Carbon of acetate | α-Acyl-β-enamino ester |
The multiple carbonyl and C-H bonds within the molecule provide opportunities for selective reduction and oxidation reactions.
Reduction: The lactam and ester carbonyl groups exhibit different reactivities towards hydride reducing agents. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both esters and amides (lactams) to the corresponding alcohols and amines, respectively. masterorganicchemistry.com Therefore, treatment of this compound with excess LiAlH₄ would likely lead to the reduction of both carbonyls. In contrast, sodium borohydride (B1222165) (NaBH₄) is a milder reagent that reduces aldehydes and ketones rapidly but reduces esters and amides very slowly. pharmaguideline.comquora.com This difference in reactivity allows for potential chemoselective transformations, although the lactam carbonyl is generally quite resistant to NaBH₄ reduction.
Oxidation: The piperidine (B6355638) ring is susceptible to oxidation at the C-H bonds alpha to the nitrogen atom. For example, the mercuric acetate oxidation of N-benzyl-3-substituted piperidines has been shown to occur regioselectively at the C6 position, forming an iminium ion intermediate that can be trapped by nucleophiles like cyanide. acs.org Furthermore, transition-metal-free methods using reagents like the TEMPO oxoammonium cation can achieve dual C-H oxidation of piperidines, functionalizing the ring at multiple positions. mdpi.com Such oxidative processes can be used to introduce further functionality or to convert the piperidinone into a dihydropyridone or pyridone ring system.
| Transformation | Reagent | Functional Group Targeted | Resulting Functional Group |
| Full Reduction | LiAlH₄ | Lactam & Ester Carbonyls | Amine & Diol |
| Selective Reduction | NaBH₄ | (Generally unreactive) | No reaction expected |
| Oxidation | Mercuric Acetate | C6-H bond | Iminium ion intermediate |
| Oxidation | TEMPO+ | C3/C4-H bonds | Oxidized piperidinone |
Nucleophilic Substitution: The most common site for nucleophilic substitution is the α-carbon of the acetate group (the C3 position of the ring system) via an enolate intermediate. Treatment of an N-protected 3-substituted piperidin-2-one with a strong base, such as s-BuLi or LDA, generates a chiral enolate. This enolate can then react with an electrophile, such as an alkyl halide, in a diastereoselective alkylation reaction. The stereochemical outcome is often directed by the existing stereocenter on the N-protecting group, leading to high diastereomeric excess. nih.gov
Electrophilic Substitution: The β-enamino ester tautomer of this compound possesses a nucleophilic β-carbon. This position is analogous to the β-carbon of an enamine and can react with various electrophiles. This reactivity allows for the introduction of substituents at the β-position of the original acetate side chain (which corresponds to the C3 atom of the piperidine ring itself). While direct electrophilic substitution on the piperidinone ring is less common, the enamine tautomer provides a pathway for such transformations.
The synthesis of α-diazo carbonyl compounds is a valuable transformation, as these products are precursors for various reactions, including Wolff rearrangements and cyclopropanations. The most common method for this transformation is the Regitz diazo transfer, which involves the reaction of an active methylene (B1212753) compound with a sulfonyl azide (B81097) reagent. orgsyn.org
Direct diazo transfer to a simple ester like this compound is generally not feasible because the α-protons are not sufficiently acidic. The reaction typically requires a β-dicarbonyl or similarly activated substrate. To overcome this, a two-step "deformylative" or "detrifluoroacetylative" diazo transfer strategy is employed. orgsyn.orgorgsyn.org
Activation Step: The α-carbon of the acetate is first acylated, for instance with ethyl formate (B1220265) (formylation) or trifluoroethyl trifluoroacetate (B77799) (trifluoroacetylation), in the presence of a strong base. This creates a β-dicarbonyl intermediate which is sufficiently acidic for the subsequent step.
Diazo Transfer: The activated intermediate is then treated with a sulfonyl azide (e.g., tosyl azide or p-acetamidobenzenesulfonyl azide) and a base. This results in the transfer of the diazo group to the α-carbon, with the concomitant elimination of the activating acyl group. orgsyn.org
This sequence provides a reliable method for converting the acetate moiety into an α-diazo acetate, opening up further synthetic possibilities. This indirect strategy is crucial for substrates that lack the inherent reactivity for a direct diazo transfer. orgsyn.org
Phosphonate (B1237965) Derivatization and Prodrug Strategy
The derivatization of compounds with phosphonate groups is a well-established prodrug strategy aimed at improving the cellular permeability of polar molecules that are otherwise membrane-impermeant. nih.govsemanticscholar.org Phosphonates often serve as isosteric replacements for phosphates and can facilitate crucial interactions with biological targets. nih.gov However, their high negative charge at physiological pH hinders their ability to cross cell membranes. nih.govresearchgate.net To overcome this, the phosphonate group is often masked with lipophilic moieties that can be cleaved in vivo to release the active parent drug. nih.govresearchgate.net
Commonly employed phosphonate prodrug strategies that are applicable to lactam derivatives like this compound include the formation of acyloxyalkyl esters, such as pivaloyloxymethyl (POM) or isopropoxycarbonyloxymethyl (POC) esters. frontiersin.org The POM prodrugs, for instance, are designed to be enzymatically cleaved to produce a hydroxymethyl intermediate, which then spontaneously releases formaldehyde to yield the active compound. nih.gov Similarly, POC derivatives are cleaved by esterases, releasing carbonate and an alcohol. nih.gov Another approach involves the use of S-acylthioethyl (SATE) derivatives, which also undergo esterase-mediated hydrolysis. nih.gov These strategies effectively neutralize the charge of the phosphonate group, facilitating passive diffusion across biological membranes. researchgate.net
The table below summarizes common phosphonate prodrug moieties and their cleavage mechanisms.
| Prodrug Moiety | Common Abbreviation | Cleavage Byproducts |
| Pivaloyloxymethyl | POM | Formaldehyde, Pivalic Acid |
| Isopropoxycarbonyloxymethyl | POC | Carbonate, Isopropanol |
| S-Acylthioethyl | SATE | Thiol |
Synthesis of Analogs and Structural Scaffold Variations
The generation of analogs of this compound through structural modifications is a key strategy for exploring its chemical space. These modifications can be broadly categorized into alterations of the ester moiety and substitutions on the piperidine ring.
The methyl ester of this compound represents a versatile handle for synthetic modification. Standard organic transformations can be employed to alter this functional group, thereby modulating the compound's physicochemical properties. One of the most common modifications is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) in a mixture of tetrahydrofuran (B95107) and water. nih.gov
The resulting carboxylic acid can then be converted into a variety of other esters or amides. For instance, reaction with different alcohols under esterification conditions (e.g., using a coupling agent like EDC with a catalyst such as DMAP) can yield a range of alkyl or aryl esters. nih.gov Similarly, coupling of the carboxylic acid with primary or secondary amines leads to the formation of the corresponding amides. These modifications can influence the compound's solubility, stability, and interactions with biological systems.
Systematic substitutions on the piperidine ring of this compound can be achieved through various synthetic routes. The nitrogen atom of the piperidine ring is a common site for modification. For example, N-alkylation or N-acylation can be used to introduce a wide range of substituents. researchgate.net
Substitutions on the carbon framework of the piperidine ring are also synthetically accessible. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl groups at specific positions on the ring. nih.gov The synthesis of such analogs often involves a multi-step sequence, starting from a suitably functionalized piperidine precursor. nih.gov A general scheme for the synthesis of piperidine modification analogs might involve initial reactions to build the core structure, followed by diversification through coupling reactions and functional group manipulations. nih.gov
The table below presents examples of reagents and conditions used for piperidine ring modifications.
| Modification Type | Reagents and Conditions |
| N-Acylation | Acetyl chloride, triethylamine |
| Suzuki Coupling | Arylboronic acids, Pd(PPh₃)₄, Na₂CO₃ |
| N-Alkylation | Alkyl halide, base |
| Hydrolysis of Ester | LiOH, THF, H₂O |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting the formation of byproducts.
Elucidation of Reaction Intermediates and Transition States
The synthesis of substituted piperidines can proceed through various reaction mechanisms, often involving key intermediates and transition states. For example, in the synthesis of piperidines via intramolecular C-H amination catalyzed by copper complexes, a proposed catalytic cycle involves Cu(I)/Cu(II) pathways. acs.orgnih.govresearchgate.net Mechanistic studies, including density functional theory (DFT) calculations, have been employed to investigate the energy profiles of these reactions. nih.gov
In some proposed mechanisms for piperidine formation, iminium ions are key reactive intermediates. acs.org The formation of these intermediates can be the result of an oxidation step, followed by the addition of a nucleophile. acs.org The stereoselectivity of such reactions is often determined by the facial selectivity of the nucleophilic attack on the iminium ion.
For cyclization reactions forming the piperidine ring, the transition state geometry plays a critical role in determining the stereochemical outcome. For instance, in intramolecular radical cyclizations, the formation of a convenient intermediate for cyclization in the transition state is crucial for the reaction to proceed efficiently. nih.gov
Kinetic Studies and Rate-Determining Steps
Kinetic studies are often performed by monitoring the change in concentration of a reactant or product over time, for example, using UV-vis spectrophotometry. nih.govgac.edu By analyzing the data obtained at different reactant concentrations and temperatures, the rate constant and activation parameters of the reaction can be determined. gac.edu For example, in the kinetic resolution of N-Boc-2-arylpiperidines, in situ IR spectroscopy has been used to optimize the reaction conditions. rsc.org Such studies are essential for understanding the factors that control the reaction rate and for developing more efficient synthetic methods.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing unequivocal confirmation of the molecular formula. For Methyl 2-(2-oxopiperidin-3-yl)acetate (C₈H₁₃NO₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, typically within a tolerance of a few parts per million (ppm).
Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments offer detailed structural insights through controlled fragmentation of the parent ion. The fragmentation pattern is characteristic of the molecule's structure, revealing the connectivity of its atoms. For this compound, key fragmentation pathways would likely involve the cleavage of the ester and the opening of the lactam ring. nih.govnih.gov The analysis of these fragments helps to piece together the molecular structure, confirming the presence of the methyl acetate (B1210297) side chain and the 2-oxopiperidine core. nih.govasu.edu Common fragmentation behaviors for lactams include the loss of CO and/or ammonia (B1221849) (or corresponding amine fragments), while esters typically show cleavage next to the carbonyl group. researchgate.netlibretexts.org
Table 1: Predicted HRMS Data and Fragmentation Analysis for this compound
| Ion Type | Calculated m/z | Observed m/z (Hypothetical) | Proposed Fragment Structure/Loss |
|---|---|---|---|
| [M+H]⁺ | 186.0917 | 186.0915 | Protonated Parent Molecule |
| [M-OCH₃]⁺ | 154.0655 | 154.0653 | Loss of methoxy (B1213986) radical |
| [M-COOCH₃]⁺ | 126.0913 | 126.0911 | Loss of carbomethoxy radical |
| Fragment | 98.0702 | 98.0700 | Resulting from piperidine (B6355638) ring cleavage |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which contains a stereocenter at the C3 position of the piperidine ring, single-crystal X-ray diffraction would unequivocally establish its R or S configuration.
Furthermore, crystallographic analysis reveals the preferred conformation of the molecule in the crystal lattice. Piperidine rings are known to adopt various conformations, most commonly a chair form to minimize steric strain. nih.govacs.orgias.ac.in The analysis would detail the specific chair conformation of the 2-oxopiperidine ring and the orientation of the methyl acetate substituent (axial vs. equatorial). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement. The presence of the amide N-H group and the two carbonyl oxygens (amide and ester) makes the molecule capable of acting as both a hydrogen bond donor and acceptor, influencing its solid-state architecture. researchgate.netnih.govmdpi.commdpi.com
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| β (°) | 98.5 |
| Volume (ų) | 1028 |
| Piperidine Ring Conformation | Chair |
Vibrational Spectroscopy (Infrared, IR) for Functional Group Presence and Hydrogen Bonding
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes vibrations of the molecular bonds. Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the IR spectrum would exhibit distinct absorption bands corresponding to its key structural features. The presence of the lactam (cyclic amide) and ester functionalities would be readily identifiable. A strong absorption band for the ester carbonyl (C=O) stretch is expected around 1735 cm⁻¹. openstax.orgwikipedia.orgspectroscopyonline.comlibretexts.org The lactam carbonyl stretch typically appears at a lower frequency, around 1680 cm⁻¹, characteristic of a six-membered ring amide. spcmc.ac.in The spectrum would also show a characteristic N-H stretching vibration for the secondary amide group, typically in the range of 3200-3400 cm⁻¹. The precise position and broadness of the N-H and C=O bands can provide evidence of hydrogen bonding in the sample. bgsu.edumsu.eduresearchgate.net Additionally, C-H stretching vibrations from the aliphatic ring and methyl group would be observed just below 3000 cm⁻¹, and C-O stretching bands from the ester group would appear in the 1000-1300 cm⁻¹ region. pressbooks.pub
Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide (Lactam) | N-H stretch | 3200 - 3400 | Medium, potentially broad |
| Aliphatic CH₂, CH | C-H stretch | 2850 - 2960 | Medium-Strong |
| Ester | C=O stretch | ~1735 | Strong, sharp |
| Amide (Lactam) | C=O stretch (Amide I) | ~1680 | Strong |
| Amide (Lactam) | N-H bend (Amide II) | 1510 - 1550 | Medium |
| Ester | C-O stretch | 1000 - 1300 | Strong |
Investigation of Mechanistic Biological Interactions Non Clinical Focus
Enzyme Modulation and Inhibition Mechanisms
Targeting Specific Enzyme Isoforms (e.g., Enolase 1 vs. Enolase 2 specificity)
Research into compounds structurally related to Methyl 2-(2-oxopiperidin-3-yl)acetate has revealed significant interactions with enolase isoforms, which are crucial enzymes in the glycolytic pathway. Enolases catalyze the conversion of 2-phosphoglycerate (2-PG) to phosphoenolpyruvate (B93156) (PEP). nih.govnih.gov While Enolase 1 (ENO1) is found in most tissues, Enolase 2 (ENO2), also known as neuron-specific enolase (NSE), is predominantly found in mature neurons and cells of neuronal origin. nih.gov
A closely related analog, (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid (HEX), has been identified as a potent, substrate-competitive inhibitor of enolase. nih.govresearchgate.net Studies have demonstrated that HEX exhibits a notable preference for inhibiting the ENO2 isoform over ENO1. nih.govacs.org This selectivity is a key area of investigation, particularly in the context of "collateral lethality," a therapeutic strategy for cancers that have a homozygous deletion of the ENO1 gene. nih.govresearchgate.netacs.org Such cancer cells become uniquely dependent on the ENO2 isoform for glycolysis, making them highly susceptible to selective ENO2 inhibitors. nih.govacs.org The inhibitory activity of HEX and a related compound, phosphoacetohydroxamate (PhAH), against human enolase isoforms is detailed below.
| Compound | Target Isoform | Inhibition Constant (Ki) | Selectivity (ENO1/ENO2) |
|---|---|---|---|
| (1-hydroxy-2-oxopiperidin-3-yl) phosphonic acid (HEX) | ENO1 | 101 nM | ~4-fold preference for ENO2 nih.govacs.org |
| ENO2 | 25 nM | ||
| Phosphoacetohydroxamate (PhAH) | ENO1 | 11 nM | Pan-enolase inhibitor nih.gov |
| ENO2 | 12 nM |
Inhibition of Proteases (e.g., SARS-CoV-2 3CLpro) at the Active Site
The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a viral enzyme essential for the replication of coronaviruses, including SARS-CoV-2. nih.govdovepress.com It processes viral polyproteins at specific cleavage sites to generate functional non-structural proteins required for the virus's life cycle. nih.govnih.gov Due to its critical role and the absence of a similar human protease, 3CLpro is a primary target for antiviral drug development. dovepress.comnih.gov Inhibition mechanisms often involve compounds that bind to the enzyme's active site, which contains a catalytic dyad (Cys145-His41), thereby blocking substrate access. dovepress.com Inhibitors can be covalent, forming a bond with the cysteine residue, or non-covalent, disrupting the enzyme's function through other interactions. dovepress.com
A review of the scientific literature did not yield specific data on the activity of this compound or its direct derivatives against SARS-CoV-2 3CLpro. Research on 3CLpro inhibitors has largely focused on other chemical scaffolds, such as peptidomimetics, flavonoids, and hydroxamic acid compounds. nih.govresearchgate.netscienceopen.com
Molecular Mechanisms of Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation and remodeling of the extracellular matrix. nih.govpreprints.org Dysregulation of MMP activity is implicated in various pathologies. nih.govresearchgate.net The development of MMP inhibitors has traditionally focused on targeting the catalytic active site. mdpi.com A common mechanism involves the use of zinc-binding groups (ZBGs), such as hydroxamic acids or carboxylates, which chelate the essential zinc ion in the active site, thereby inhibiting the enzyme's proteolytic activity. nih.govmdpi.com However, a lack of specificity among the highly conserved active sites of different MMPs has led to off-target effects. nih.govresearchgate.net More recent strategies aim to improve selectivity by designing inhibitors that bind to secondary sites (exosites) outside the catalytic domain, which are more diverse among MMP family members. nih.govresearchgate.net
No specific research findings were identified in the literature detailing the interaction between this compound and matrix metalloproteinases.
Receptor Binding and Allosteric Modulation Studies
Dopamine (B1211576) D2 Receptor Binding and Antagonism
The dopamine D2 receptor (D2R) is a G protein-coupled receptor (GPCR) that plays a critical role in neurological and psychiatric processes. nih.gov It is a major target for antipsychotic medications. nih.gov D2R antagonists block the binding of the neurotransmitter dopamine, thereby modulating downstream signaling pathways. A significant challenge in the development of D2R antagonists is achieving selectivity, particularly over the highly homologous D3 receptor, to minimize side effects. nih.govnih.gov
There is currently no available scientific literature describing the binding affinity or antagonistic activity of this compound at the dopamine D2 receptor. The discovery of selective D2 antagonists has centered on different chemical classes, such as substituted indoles and other novel small molecules. nih.govnih.gov
Metabotropic Glutamate (B1630785) Receptor 2 (mGluR2) Antagonism Mechanisms
Metabotropic glutamate receptor 2 (mGluR2) is a GPCR belonging to the group II mGluRs. nih.gov These receptors are primarily located presynaptically, where they act as autoreceptors to negatively regulate the release of glutamate. nih.gov Antagonism of mGluR2 blocks this negative feedback loop, which can influence glutamatergic neurotransmission. The development of selective mGluR2/3 antagonists is an area of research for potential therapeutic applications. nih.govnih.gov
A comprehensive literature search did not reveal any studies investigating the interaction of this compound with the metabotropic glutamate receptor 2. Research on mGluR2/3 ligands has focused on compounds like the agonist LY2140023 and various phenylglycine-based antagonists. nih.govnih.gov
Mu-Opioid and Sigma-1 Receptor Affinity and Binding Characteristics
Research into the receptor binding profile of this compound has focused on its interaction with opioid and sigma receptors, which are crucial in various physiological and pathological processes. The sigma-1 receptor, in particular, is implicated in neuroprotection and motor effects, while the sigma-2 receptor is associated with apoptosis. nih.gov
Studies have shown that analogs and related compounds can exhibit high affinity for these receptors. For instance, certain N-alkyl substituted piperidine (B6355638) analogs demonstrate high affinity for σ1 receptors. nih.gov The affinity of a compound for a receptor is often quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not detailed in the provided context, related nitrile analogs of meperidine have shown Ki values for the σ1 receptor in the subnanomolar range, such as 0.35 nM, 0.38 nM, and 0.41 nM for specific compounds. nih.gov These analogs, however, displayed no significant affinity for mu (μ), kappa (κ), or delta (δ) opioid receptors, with Ki values greater than 10,000 nM. nih.gov
The affinity for the mu-opioid receptor is a critical characteristic for compounds with potential analgesic properties. nih.gov Modifications to the chemical structure, such as the introduction of a 2′,6′-dimethyltyrosine (Dmt) at the N-terminus of opioid peptides, have been shown to elevate mu-opioid receptor affinities. unipd.it This highlights the importance of specific structural motifs in determining receptor interaction.
The table below summarizes the binding affinities of representative related compounds to illustrate the range of interactions observed at these receptors.
| Compound Class | Receptor | Ki (nM) |
| Nitrile Piperidine Intermediates | Mu (μ) Opioid | > 10,000 |
| Nitrile Piperidine Intermediates | Kappa (κ) Opioid | > 10,000 |
| Nitrile Piperidine Intermediates | Delta (δ) Opioid | > 10,000 |
| N-substituted Meperidine Analog 6 | Sigma-1 (σ1) | 0.35 |
| N-substituted Meperidine Analog 9 | Sigma-1 (σ1) | 0.38 |
| N-substituted Meperidine Analog 7 | Sigma-1 (σ1) | 0.41 |
| N-substituted Meperidine Analog 9 | Sigma-2 (σ2) | 46 |
| N-substituted Meperidine Analog 6 | Sigma-2 (σ2) | 63 |
This table presents data for related analog compounds to provide context for potential receptor affinities.
Cellular Pathway Investigations at the Molecular Level
Mechanisms of Caspase Activation and Apoptotic Pathway Modulation
Apoptosis, or programmed cell death, is a critical cellular process mediated by a family of proteases called caspases. mdpi.com Caspase activation is a central event in the execution of apoptosis and can be initiated through two primary pathways: the extrinsic (cell surface death receptor) pathway and the intrinsic (mitochondria-initiated) pathway. researchgate.net
The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then binds to the apoptotic protease-activating factor 1 (Apaf-1). mdpi.com This complex recruits and activates procaspase-9, which in turn cleaves and activates downstream effector caspases such as caspase-3. researchgate.net The Bcl-2 family of proteins regulates this pathway, with pro-apoptotic members like Bax and Bak promoting cytochrome c release and anti-apoptotic members inhibiting it. mdpi.commdpi.com
In the context of cellular responses to chemical compounds, the activation of specific caspases is a key indicator of apoptotic induction. For example, some methyl-donor compounds have been shown to increase the expression of the pro-apoptotic proteins Bak and Bax, leading to elevated levels of activated Caspase-9. mdpi.com The subsequent activation of effector caspases, like Caspase-3, leads to the cleavage of cellular substrates, culminating in the morphological and biochemical hallmarks of apoptosis. mdpi.comnih.gov While some toxic agents elicit minimal caspase-3 activation, they may induce apoptosis through caspase-independent pathways involving proteins like Apoptosis Inducing Factor (AIF). nih.gov
Influence on Cell Cycle Progression and Arrest Mechanisms
The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of this cycle can lead to cell cycle arrest, preventing damaged cells from dividing. nih.gov Compounds that interfere with cellular processes like microtubule dynamics can induce cell cycle arrest, often at the G2/M phase. nih.gov
Cell cycle arrest can be triggered by various cellular stresses, including DNA damage, which activates complex signaling networks. embopress.org For instance, some compounds induce a G2/M phase arrest by modulating the expression of key regulatory proteins. nih.gov This can involve the upregulation of cyclin B1 and phosphorylation of Cdc2. nih.gov Other mechanisms can induce arrest at the G1 phase, characterized by the downregulation of cyclin E and cyclin-dependent kinase 2 (CDK2) and the upregulation of inhibitors like p27. mdpi.com
Studies on various therapeutic agents have shown that they can stall cell cycle progression at different phases. For example, Monomethyl Auristatin E (MMAE) and its phosphate (B84403) prodrug (MMAEp) have been observed to cause cell cycle arrest at the G2/M phase in prostate cancer cell lines. researchgate.net This arrest is consistent with the disruption of microtubule dynamics. researchgate.net The analysis of cell cycle distribution via flow cytometry is a standard method to quantify the percentage of cells in each phase (G1, S, G2/M), providing clear evidence of a compound's effect on cell cycle progression. nih.gov
The table below illustrates the effect of a compound (MMAE) on cell cycle distribution in a prostate cancer cell line as an example of how such data is presented.
| Treatment (24 hr) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control (DMSO) | 65 | 15 | 20 |
| 4 nM MMAE | 10 | 5 | 85 |
This table shows representative data for a different compound, MMAE, to illustrate the concept of cell cycle arrest.
Modulation of Intracellular Biochemical Pathways
The biological activity of a compound is underpinned by its ability to modulate specific intracellular biochemical pathways. These pathways are complex networks of protein interactions and signaling events that control cellular functions such as proliferation, survival, and death.
Key signaling pathways often implicated in cancer and other diseases include the Akt and Erk1/2 pathways, which are typically associated with cell proliferation and survival. mdpi.com Inhibition of these pathways can lead to reduced proliferation and the induction of apoptosis. For instance, certain natural compounds can attenuate both the Akt and Erk1/2 mediated proliferation pathways. mdpi.com The Akt signaling pathway is known to inhibit the activation of the pro-apoptotic Caspase-9 and Caspase-3. mdpi.com
Furthermore, the Wnt/β-catenin pathway is another critical signaling cascade involved in cell fate determination and proliferation. mdpi.com Inhibitors of this pathway can suppress cancer cell proliferation by preventing the accumulation of β-catenin in the nucleus, which in turn reduces the expression of target genes that drive cell cycle progression. mdpi.com The modulation of these pathways can be confirmed by observing changes in the expression or phosphorylation status of key pathway components, such as Akt, Erk, β-catenin, and their downstream targets.
Target Identification and Validation Methodologies
Radioligand Displacement Assays for Receptor Occupancy
Radioligand displacement assays are a fundamental technique used to characterize the interaction between a ligand (such as a drug or chemical compound) and a receptor. This method is crucial for determining the binding affinity (often expressed as Ki or IC50) of a test compound. The assay involves incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand that has a known high affinity for the target receptor.
A competing, non-labeled test compound is then added at various concentrations. The effectiveness of the test compound in displacing the radioligand from the receptor is measured by quantifying the decrease in radioactivity bound to the receptors. This data is used to determine the concentration of the test compound that displaces 50% of the specific binding of the radioligand (the IC50 value).
This technique is widely used to determine the affinity of novel compounds for a variety of receptors, including opioid and sigma receptors. nih.govunipd.it For example, the affinities of new endomorphin-2 analogs for mu, delta, and kappa opioid receptors have been determined using specific radioligands like [3H]DAMGO, [3H]deltorphin-2, and [3H]U-69593, respectively. unipd.it Similarly, these assays are used to quantify in vivo receptor occupancy, providing valuable information on how a compound engages its target in a living organism. nih.gov
Calcium Flux Assays for Receptor Activation Profiling
No studies reporting the use of calcium flux assays to profile the receptor activation by "this compound" are available. This type of assay is instrumental in determining if a compound agonizes or antagonizes G-protein coupled receptors (GPCRs) or ion channels, leading to changes in intracellular calcium concentrations. Without experimental data, it is not possible to create a data table or detail research findings on this topic.
Thermal Shift Assays for Ligand-Induced Protein Stabilization
There is no available information from thermal shift assays, also known as differential scanning fluorimetry, for "this compound." This technique is used to assess the binding of a ligand to a target protein by measuring the change in the protein's thermal stability. The absence of such data means that no information can be provided on the direct protein targets of this compound or the stabilizing effects it may induce. Consequently, a data table and detailed research findings for this subsection cannot be generated.
Integrated Bioinformatics Approaches: Co-expression Gene Analysis and Protein-Protein Interaction Networks
A search for integrated bioinformatics studies, including co-expression gene analysis or the construction of protein-protein interaction networks linked to the function of "this compound," did not yield any results. These computational methods are vital for elucidating the broader biological context and potential pathways affected by a compound. Without such analyses, it is not possible to detail any functional modules, hub genes, or protein interaction networks associated with "this compound."
Applications in Chemical Research and Development
Role as a Key Intermediate and Building Block in Complex Organic Synthesis
The structural attributes of Methyl 2-(2-oxopiperidin-3-yl)acetate, namely the presence of a cyclic amide (lactam) and an ester functional group, make it an invaluable precursor in multi-step organic synthesis. The piperidone ring is a common motif in a vast array of natural alkaloids and pharmacologically active molecules, positioning this compound as a strategic starting point for their synthesis. researchgate.net
Total Synthesis of Natural Products
The piperidine (B6355638) and piperidone scaffolds are central to the structure of numerous alkaloids, making derivatives like this compound crucial for their construction. researchgate.net
Aspidosperma Alkaloids: The synthesis of the core skeleton of various Aspidosperma alkaloids has been achieved through intermediates derived from the 2-oxopiperidin-3-yl framework. Specifically, 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates that incorporate a tethered indolyl group have been identified as effective precursors. These molecules engage in rhodium(II)-catalyzed cyclization-cycloaddition cascades, a powerful strategy for assembling the complex, polycyclic core structure characteristic of this alkaloid family. researchgate.net The synthesis of these diazo imide substrates from readily available reagents underscores the foundational role of the 2-oxopiperidin-3-yl moiety in accessing these intricate natural products. researchgate.net While many syntheses of Aspidosperma alkaloids like aspidospermidine (B1197254) start from other precursors, the use of highly functionalized piperidones represents a key strategic approach. researchgate.netnih.gov
Kopsifoline Alkaloids: The total synthesis of kopsifolines, which are structurally related to the Aspidosperma alkaloids, often proceeds through advanced pentacyclic intermediates. nih.govnih.gov The construction of these complex scaffolds frequently relies on building blocks containing the piperidine skeleton. Divergent synthetic strategies allow for the formation of different key bonds late in the synthesis from a common intermediate, which itself can be assembled from simpler, functionalized cyclic precursors like derivatives of this compound. nih.gov
Yohimbine (B192690) Alkaloids: The yohimbinoid family of indole (B1671886) alkaloids is characterized by a dense array of stereocenters and functional groups. nih.govnih.gov Synthetic strategies towards these molecules often involve the stereoselective construction of the piperidine D-ring. While numerous approaches exist, including those starting from hydrindanone intermediates, the use of functionalized piperidine and piperidone derivatives is a common theme in building the complex decahydroisoquinoline (B1345475) unit embedded within the yohimbine framework. nih.gov
Emetine (B1671215) Alkaloids: The synthesis of emetine, an isoquinoline (B145761) alkaloid, has been approached through various strategies. While direct use of this compound is not prominently documented, the construction of the benzo[a]quinolizidine core of emetine and its precursors often involves piperidone-like intermediates. These intermediates are critical for establishing the correct stereochemistry and ring fusion in the final natural product.
| Natural Product Family | Key Synthetic Strategy Involving Piperidone-like Scaffolds |
| Aspidosperma Alkaloids | Rh(II)-catalyzed cyclization-cycloaddition cascade of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoate intermediates. researchgate.net |
| Kopsifoline Alkaloids | Assembly of a common pentacyclic intermediate for late-stage divergent bond formation. nih.govnih.gov |
| Yohimbine Alkaloids | Stereoselective construction of the piperidine D-ring within the decahydroisoquinoline core. nih.gov |
| Emetine Alkaloids | Formation of benzo[a]quinolizidine precursors to establish key stereocenters. |
Precursor for the Development of Specialized Reagents
Piperidones are recognized as valuable precursors for the piperidine ring, a structure that is widespread in alkaloid natural products and drug candidates. researchgate.net The chemical reactivity of this compound allows for its modification into more specialized reagents. The lactam nitrogen can be protected or alkylated, the ester can be hydrolyzed, reduced, or converted to other functional groups, and the carbon alpha to the carbonyl can be functionalized. This versatility enables its use in diversity-oriented synthesis, where a common starting material is elaborated into a library of structurally diverse molecules for screening in drug discovery and chemical biology. nih.gov
Development of Chemical Probes and Tools for Biological Research
Chemical probes are essential small molecules used to study biological processes and validate drug targets. The piperidone scaffold is a "privileged structure" in medicinal chemistry, meaning it is often found in molecules that bind to biological targets. This makes derivatives of this compound attractive candidates for the development of novel chemical probes.
For instance, research into treatments for Alzheimer's disease has led to the design and synthesis of novel 2-piperidone (B129406) derivatives. nih.gov These compounds have been evaluated for their ability to inhibit the self-aggregation of the β-amyloid peptide (Aβ(1-42)), a key pathological event in the disease. Furthermore, selected compounds from this class have demonstrated anti-inflammatory properties in microglia cells, suggesting a dual-action mechanism. Such studies highlight how the 2-piperidone core, as found in this compound, can be systematically modified to create potent and selective probes to investigate complex disease mechanisms. nih.gov
Advanced Analytical Method Development for Research Samples
The analysis of chemical compounds, particularly for stability and degradation studies, is critical in research and development. Modern analytical techniques like Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) are indispensable for this purpose.
Development of UHPLC-MS Methods for Degradation Product Analysis in Stability Studies
While specific stability studies on this compound are not widely published, the methodologies for analyzing related lactam-containing compounds are well-established. Forced degradation studies, mandated by regulatory guidelines, involve subjecting a compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products. dphen1.com
A stability-indicating UHPLC-MS method for a compound like this compound would be developed to separate the parent compound from all its degradation products. The lactam ring is susceptible to hydrolysis under acidic or basic conditions, which would be a primary degradation pathway to monitor.
Hypothetical Parameters for a UHPLC-MS Stability Study:
| Parameter | Description |
| Chromatography | UHPLC with a C18 reversed-phase column for separation based on polarity. |
| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Detection | Tandem mass spectrometry (MS/MS) for sensitive and specific detection and structural elucidation of the parent compound and its degradants. |
| Stress Conditions | Acidic (HCl), basic (NaOH), oxidative (H₂O₂), thermal, and photolytic (UV/Vis light) exposure. |
| Data Analysis | Characterization of degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from MS/MS data. nih.gov |
Such methods are crucial for ensuring the quality, safety, and efficacy of chemical compounds used in further research and development, providing a comprehensive profile of a molecule's stability. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign methods for synthesizing piperidine (B6355638) derivatives is an ongoing area of chemical research. ajchem-a.comnih.gov Future efforts concerning Methyl 2-(2-oxopiperidin-3-yl)acetate will likely focus on the development of novel synthetic routes that are both sustainable and economically viable. This includes the exploration of green chemistry principles, such as the use of non-toxic catalysts and solvent-free reaction conditions. ajchem-a.com Researchers are increasingly looking at catalytic methods, including metal- and organocatalysis, to construct the piperidine ring with high stereoselectivity. nih.gov For instance, recent advances have demonstrated the synthesis of substituted piperidines through innovative catalytic processes like copper-catalyzed intramolecular C-H amination. nih.govresearchgate.net The application of such methodologies could lead to more efficient and atom-economical syntheses of this compound and its analogs.
Key areas for exploration in the synthesis of this compound and related structures include:
Catalytic Hydrogenation: Developing new heterogeneous and homogeneous catalysts for the stereoselective hydrogenation of corresponding pyridine (B92270) precursors. nih.gov
Domino Reactions: Designing one-pot multi-component reactions to construct the core piperidone structure efficiently. researchgate.net
Radical-Mediated Cyclization: Investigating radical-based strategies for the formation of the piperidine ring. nih.gov
Advanced Computational Approaches for Predictive Design and Optimization
Computational chemistry and molecular modeling are powerful tools in modern drug discovery and materials science. dovepress.com For this compound, advanced computational approaches can be employed to predict its physicochemical properties, biological activities, and potential interactions with macromolecular targets. clinmedkaz.orgresearchgate.net The use of quantitative structure-activity relationship (QSAR) models, pharmacophore modeling, and molecular docking can guide the rational design of new analogs with improved properties. acs.orgtandfonline.com
Future computational research could involve:
Predictive Pharmacophore Models: Generating models to identify the key structural features required for biological activity, which can then be used for virtual screening of compound libraries. acs.orgacs.org
Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the conformational dynamics of the compound and its interactions with biological targets at an atomic level. nih.gov
Quantum Chemical Calculations: Utilizing quantum mechanics-based methods to elucidate the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and interaction energies with target enzymes. researchgate.net
Deeper Mechanistic Elucidation of Compound-Biological Target Interactions
Understanding how a compound interacts with its biological targets is fundamental to pharmacology and drug development. For this compound, identifying its molecular targets and elucidating the mechanism of interaction is a critical area for future research. The β-lactam-like structure within the 2-oxopiperidine ring suggests potential interactions with enzymes that recognize this motif, such as penicillin-binding proteins (PBPs) or β-lactamases. nih.gov
Future investigations should focus on:
Target Identification: Employing techniques like chemical proteomics and affinity-based probes to identify the cellular binding partners of the compound.
Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target, revealing the precise binding mode.
Biophysical Techniques: Applying methods such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) to quantify the binding affinity and kinetics of the compound-target interaction. researchgate.net
Design of Novel Analogues for Probing Specific Biological Systems
The synthesis and evaluation of novel analogs of this compound can provide valuable tools for chemical biology and pharmacology. researchgate.net By systematically modifying the core structure, researchers can develop chemical probes to investigate specific biological pathways or to validate potential drug targets. nih.gov The design of these analogs can be guided by the computational models and structure-activity relationships established in earlier studies. unimi.it
Strategies for analog design include:
Scaffold Modification: Introducing substituents at various positions of the piperidine ring to explore the structure-activity landscape. acs.orgnih.gov
Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties to modulate potency, selectivity, or pharmacokinetic properties.
Functionalization for Probing: Incorporating reporter tags, such as fluorescent dyes or photoaffinity labels, to enable visualization and identification of target interactions within a cellular context. nih.gov
Integration of High-Throughput Screening with Mechanistic Characterization for New Target Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against specific biological targets. news-medical.netnih.gov Integrating HTS with detailed mechanistic studies can accelerate the identification of new biological targets for this compound and its analogs. drugdiscoverytoday.com This approach involves screening for compounds that modulate a particular cellular phenotype, followed by in-depth studies to determine the underlying mechanism of action. plos.orgnih.gov
A comprehensive approach would entail:
Phenotypic Screening: Utilizing cell-based assays to screen for compounds that induce a desired biological response. dovepress.com
Target Deconvolution: Following up on active compounds from phenotypic screens to identify their molecular targets using a variety of experimental and computational techniques. nih.gov
Pathway Analysis: Combining experimental data with bioinformatics to understand how the compound-target interaction affects broader cellular signaling pathways. plos.org
Q & A
Q. What are the recommended methods for synthesizing Methyl 2-(2-oxopiperidin-3-yl)acetate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions involving esterification, cyclization, or substitution. For example, triethylamine is often used to facilitate reactions under anhydrous conditions to minimize hydrolysis of ester groups . Optimization includes monitoring reaction progress via TLC or HPLC and adjusting parameters like temperature (e.g., 0°C to reflux) and solvent polarity (e.g., dichloromethane for nucleophilic substitutions). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm in ¹³C NMR) and confirm stereochemistry. For example, coupling constants in ¹H NMR can resolve axial/equatorial proton configurations in the piperidinone ring .
- X-ray Crystallography : Use SHELXL for refinement. Key parameters include anisotropic displacement parameters for non-H atoms and hydrogen bonding analysis (e.g., intra-molecular N–H⋯O interactions in related structures ). Programs like WinGX and ORTEP visualize anisotropic ellipsoids and molecular packing .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The compound serves as a precursor for bioactive heterocycles. For example:
- Enzyme Inhibition Studies : Its ketone and ester groups enable Schiff base formation with amino acid residues, useful in studying protease or kinase inhibition .
- Drug Delivery : The ester moiety can be hydrolyzed in vivo to release active carboxylic acids, making it a prodrug candidate .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states. For instance, calculate activation energies for nucleophilic attack at the α-carbon of the ketone group .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Tools like GROMACS analyze solvation shells around reactive sites .
Q. What strategies resolve contradictions in crystallographic data refinement for derivatives of this compound?
- Methodological Answer :
- Discrepancy Handling : If R-factors diverge (>5%), re-examine twinning (e.g., using CELL_NOW for twin law identification) or disorder modeling (e.g., PART instructions in SHELXL) .
- Validation Tools : Use checkCIF/PLATON to flag geometric outliers (e.g., bond angles deviating >5σ from ideal values) .
Q. How do steric and electronic effects influence the compound’s participation in [3+2] cycloaddition reactions?
- Methodological Answer :
- Steric Maps : Generate using Mercury Software to identify hindered regions (e.g., substituents on the piperidinone ring may block approach of dipolarophiles) .
- Hammett Analysis : Correlate substituent σ values with reaction rates. Electron-withdrawing groups (e.g., –NO₂) on the acetoxy moiety increase dipolarophilicity .
Q. What analytical approaches differentiate between keto-enol tautomerism and hydrolysis products in this compound solutions?
- Methodological Answer :
- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., enol form shows λmax ~270 nm due to conjugated π systems) .
- LC-MS/MS : Detect hydrolyzed products (e.g., m/z corresponding to [M+H]+ of 2-(2-oxopiperidin-3-yl)acetic acid) under acidic/basic conditions .
Data Analysis & Experimental Design
Q. How should researchers design experiments to assess the compound’s metabolic stability in hepatic models?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (e.g., human S9 fraction) and monitor depletion via LC-MS. Use NADPH cofactors to assess cytochrome P450 involvement .
- Kinetic Analysis : Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the substrate depletion method .
Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to determine IC₅₀ values. Software like GraphPad Prism or R (drc package) is recommended .
- ANOVA with Tukey’s Test : Compare means across multiple concentrations to identify significant cytotoxicity thresholds (p < 0.05) .
Q. How can researchers validate the compound’s interaction with biological targets using biophysical techniques?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip and measure binding kinetics (ka/kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH) upon ligand-protein interaction to confirm binding stoichiometry .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
